molecular formula C12H14FNO2 B12960897 Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Cat. No.: B12960897
M. Wt: 223.24 g/mol
InChI Key: ZXVCRMOSHJSLAP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a chemical compound that features a pyrrolidine ring, a fluorine atom, and a benzoate ester group

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications .

Biological Activity

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A benzoate moiety with a fluorine substituent at the para position.
  • A pyrrolidine ring that contributes to its pharmacological profile.

The compound's structure is essential for its interaction with biological targets, particularly in inhibiting bacterial growth.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity. The following points summarize key findings:

  • Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
  • Minimum Inhibitory Concentration (MIC) : Experimental data indicate that this compound exhibits low nanomolar MIC values against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure showed MIC values ranging from 1 µM to 10 µM against strains like Staphylococcus aureus and Escherichia coli .
  • SAR Studies : Structure-activity relationship studies have shown that modifications on the pyrrolidine ring and the benzoate moiety can enhance antibacterial potency. For example, substituting the fluorine atom or altering the length of the alkyl chain in the pyrrolidine ring has been linked to improved activity .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited bacterial growth in a dose-dependent manner. For example, a study reported an IC50 value of approximately 5 µM against E. coli, indicating strong antibacterial potential .
  • In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. In one study, administration of the compound led to a significant reduction in bacterial load in infected mice compared to controls .
  • Comparative Studies : Comparative analyses with other known antibacterial agents revealed that this compound possesses a unique profile that may offer advantages over traditional antibiotics, particularly in terms of resistance management .

Summary Table of Biological Activity

Activity Type Description IC50/MIC Values
AntibacterialInhibition of bacterial topoisomerases1 µM - 10 µM
In Vitro EfficacyEffective against E. coli and S. aureusIC50 ~ 5 µM
In Vivo EfficacySignificant reduction in bacterial load in miceNot specified

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

ZXVCRMOSHJSLAP-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.